Stereochemical Identity: Defined (R)-Configuration at the Pyrrolidine 2-Position Versus (S)-Enantiomer
The (R)-enantiomer (CAS 2015223-55-7) is commercially supplied as a single enantiomer with specified optical configuration, in contrast to the (S)-enantiomer (CAS 1997454-88-2) or any racemic mixture. Both enantiomers are offered at ≥98% chemical purity by independent vendors . The defined (R)-configuration at the pyrrolidine 2-position is critical because the 2-(hydroxymethyl)pyrrolidine head group's stereochemistry directly governs hydrogen-bonding geometry with target protein residues. In the published SphK1/SphK2 dual inhibitor series, the most potent compound (22d, SphK1 Ki = 0.679 μM, SphK2 Ki = 0.951 μM) utilizes the (R)-2-(hydroxymethyl)pyrrolidine scaffold, with molecular docking confirming that the (R)-hydroxymethyl group forms essential hydrogen bonds with Asp178 and Ser168 in SphK1 and analogous residues in SphK2 [1].
| Evidence Dimension | Stereochemical configuration at pyrrolidine C-2 |
|---|---|
| Target Compound Data | (R)-configuration; CAS 2015223-55-7; vendor purity ≥98% |
| Comparator Or Baseline | (S)-enantiomer CAS 1997454-88-2; vendor purity ≥98% |
| Quantified Difference | Opposite absolute configuration; no quantitative bioactivity difference data available for this specific compound pair |
| Conditions | Vendor Certificate of Analysis; stereochemical identity confirmed by chiral synthesis route |
Why This Matters
Procurement of the incorrect enantiomer would invert the spatial presentation of the hydroxymethyl hydrogen-bond donor, predictably abolishing stereospecific target engagement based on the documented binding mode of (R)-2-(hydroxymethyl)pyrrolidine-based inhibitors to SphK1/SphK2.
- [1] Li H, Sibley CD, Kharel Y, Huang T, Brown AM, Wonilowicz LG, Bevan DR, Lynch KR, Santos WL. Lipophilic tail modifications of 2-(hydroxymethyl)pyrrolidine scaffold reveal dual sphingosine kinase 1 and 2 inhibitors. Bioorg Med Chem. 2021 Jan 15;30:115941. PMID: 33385956. View Source
